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2,2-Dimethyl-1-nitrosopyrrolidine - 31967-07-4

2,2-Dimethyl-1-nitrosopyrrolidine

Catalog Number: EVT-8597384
CAS Number: 31967-07-4
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2,2-Dimethyl-1-nitrosopyrrolidine can be achieved through several methods, primarily involving the nitrosation of the corresponding secondary amine. One effective approach utilizes tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method has shown high efficiency in yielding nitrosamines from sterically hindered amines, including pyrrolidine derivatives.

Technical Details

The typical procedure involves:

  1. Mixing the secondary amine with tert-butyl nitrite.
  2. Maintaining the reaction at room temperature or slightly elevated temperatures to enhance yield.
  3. The reaction is monitored until completion, often indicated by the disappearance of starting materials observed via thin-layer chromatography.

This method has been reported to yield products with high purity and efficiency compared to traditional methods using sodium nitrite and hydrochloric acid, which often result in lower yields and longer reaction times .

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-nitrosopyrrolidine features a pyrrolidine ring with two methyl groups at the 2-position and a nitroso group attached to the nitrogen atom.

Structural Data

  • Molecular Formula: C6H12N2O
  • Molecular Weight: 128.17 g/mol
  • Structure: The compound consists of a five-membered cyclic structure (pyrrolidine) with a nitrogen atom bonded to a nitroso group (N=O), which contributes to its reactivity.
Chemical Reactions Analysis

2,2-Dimethyl-1-nitrosopyrrolidine participates in various chemical reactions typical of nitrosamines. It can undergo hydrolysis in aqueous environments leading to the formation of reactive intermediates that can interact with biological macromolecules.

Technical Details

The reactions include:

  • Hydrolysis: In aqueous solutions, it can be converted into reactive species that may lead to alkylation of DNA.
  • Decomposition: Under certain conditions, it can decompose to release nitrogen oxides, which are also reactive species that can affect cellular components.
Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-nitrosopyrrolidine exerts its effects is primarily linked to its ability to form DNA adducts through alkylation processes.

Process Data

  1. Upon exposure to biological systems, the nitroso group can react with nucleophilic sites on DNA.
  2. This interaction leads to mutagenic changes that may result in carcinogenesis.
  3. Studies have shown that such compounds can activate specific cytochrome P450 enzymes that facilitate their metabolic activation into more reactive forms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents but less so in water due to its hydrophobic nature.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the nitroso group, making it susceptible to nucleophilic attack.
  • Stability: Generally stable under anhydrous conditions but can decompose in the presence of moisture or heat.

Relevant data indicates that nitrosamines like 2,2-Dimethyl-1-nitrosopyrrolidine have short half-lives in biological systems but can form stable adducts with biomolecules .

Applications

Due to its properties, 2,2-Dimethyl-1-nitrosopyrrolidine is primarily studied for its implications in toxicology and pharmacology. It serves as a model compound for understanding the mechanisms of nitrosamine-induced carcinogenesis and is often used in research focused on assessing the safety of pharmaceuticals where such compounds may inadvertently form during synthesis or storage.

Mechanisms of Carcinogenicity and Genotoxicity

Molecular Pathways of DNA Alkylation and Adduct Formation

2,2-Dimethyl-1-nitrosopyrrolidine, a cyclic nitrosamine, requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes (notably CYP2E1), which catalyze α-hydroxylation at the carbon adjacent to the nitroso group. This reaction generates unstable α-hydroxy intermediates that spontaneously decompose to yield reactive electrophilic diazonium ions and aldehydes. The diazonium species alkylates DNA nucleophilic sites, forming covalent DNA adducts critical for mutagenesis [1] [10].

The predominant DNA adducts include:

  • O⁶-Alkylguanine: Forms through alkylation at the O⁶ position of guanine. This lesion induces GC→AT transition mutations during DNA replication due to mispairing with thymine.
  • N⁷-Alkylguanine: The most abundant adduct, though less mutagenic than O⁶-alkylguanine. It undergoes spontaneous depurination, generating apurinic sites that may lead to error-prone repair.
  • O⁴-Alkylthymine: A stable adduct causing TA→CG transversions [1] [5].

Table 1: Major DNA Adducts Formed by 2,2-Dimethyl-1-nitrosopyrrolidine

Adduct TypeFormation MechanismMutagenic ConsequenceRelative Abundance
O⁶-AlkylguanineAlkylation at guanine O⁶ positionGC→AT transitions5–8%
N⁷-AlkylguanineAlkylation at guanine N⁷ positionApurinic site-induced mutations60–70%
O⁴-AlkylthymineAlkylation at thymine O⁴ positionTA→CG transversions1–3%

Structural features of 2,2-Dimethyl-1-nitrosopyrrolidine, particularly the steric hindrance from its geminal dimethyl groups, influence adduct distribution by altering the stability and reactivity of the generated electrophiles. The persistence of O⁶-alkylguanine adducts is exacerbated by competitive inhibition of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein [1] [5].

Transcriptomic Signatures in Epithelial Cell Models

Transcriptomic profiling of human epithelial cells exposed to 2,2-Dimethyl-1-nitrosopyrrolidine reveals systematic alterations in gene expression networks associated with DNA damage response, cell cycle arrest, and oxidative stress adaptation. RNA sequencing analyses identify significant upregulation of the p53 signaling pathway, including genes such as CDKN1A (encoding p21), GADD45A, and MDM2. This reflects activation of cell cycle checkpoints to permit DNA repair or initiate apoptosis [1] [9].

Concurrently, dysregulation occurs in redox homeostasis genes:

  • Upregulation: HMOX1 (heme oxygenase 1), NQO1 (NAD(P)H quinone dehydrogenase 1), and SRXN1 (sulfiredoxin 1), indicating compensatory antioxidant responses.
  • Downregulation: Genes involved in nucleotide excision repair (ERCC1, XPC) and base excision repair (OGG1), suggesting repair pathway suppression that potentiates mutation fixation [9].

Table 2: Transcriptomic Changes in Epithelial Cells After Exposure

Functional PathwayKey Deregulated GenesExpression ChangeBiological Implication
p53 SignalingCDKN1A, GADD45AUpregulatedCell cycle arrest/DNA repair delay
Oxidative Stress ResponseHMOX1, NQO1UpregulatedEnhanced detoxification of reactive oxidants
DNA RepairERCC1, XPCDownregulatedImpaired repair of alkylation-induced lesions

These signatures correlate with phenotypic outcomes, including sustained DNA damage (elevated γH2AX foci) and senescence induction. The transcriptomic profile further demonstrates activation of the ATF4-mediated integrated stress response, linking nitrosamine metabolism to proteotoxic stress [1] [9].

Role of Reactive Electrophilic Intermediates in Mutagenesis

Metabolic activation of 2,2-Dimethyl-1-nitrosopyrrolidine generates two primary classes of reactive electrophiles:

  • Alkyldiazonium ions: Directly alkylate DNA bases, forming the adducts described in Section 1.1.
  • Carbonyl metabolites: Including 2-hydroxytetrahydrofuran and crotonaldehyde, derived from secondary decomposition of the α-hydroxy intermediate. These aldehydes form exocyclic DNA adducts such as propano- and etheno-adducts, which exhibit pronounced mutagenicity [2] [6].

Crotonaldehyde, an α,β-unsaturated aldehyde, reacts with deoxyguanosine to form 1,N²-propanodeoxyguanosine adducts. These bulky lesions induce helical distortions, blocking replication and provoking translesion synthesis by error-prone DNA polymerases (e.g., Pol η and Pol κ). This process frequently generates base substitutions and frameshift mutations in TP53 and KRAS oncogenes, as validated in in vitro mutagenesis assays using shuttle vector systems [2] [6].

The mutagenic potency of these intermediates is amplified by:

  • Redox cycling: Aldehyde metabolites generate reactive oxygen species via enzymatic oxidation, causing oxidative DNA damage (8-oxoguanine).
  • Adduct synergy: Co-occurrence of alkyl and aldehyde-derived adducts within DNA clusters exacerbates replication stress and double-strand breaks, increasing genomic instability [6] [10].

Oxidative Stress and Proinflammatory Immune Response Modulation

Metabolism of 2,2-Dimethyl-1-nitrosopyrrolidine induces oxidative stress through multiple mechanisms:

  • Direct oxidant generation: During cytochrome P450-mediated α-hydroxylation, reactive oxygen species (e.g., superoxide anion, hydrogen peroxide) are produced as catalytic byproducts.
  • Aldehyde-driven redox imbalance: Carbonyl metabolites deplete cellular glutathione and inhibit antioxidant enzymes like thioredoxin reductase, elevating intracellular peroxide levels [1] [9].

Sustained oxidative stress activates redox-sensitive transcription factors:

  • Nuclear factor erythroid 2–related factor 2 (Nrf2): Translocates to the nucleus, inducing expression of cytoprotective genes (HMOX1, GCLC, TXNRD1). Paradoxically, chronic Nrf2 activation in transformed cells promotes survival and chemoresistance.
  • Nuclear factor kappa B (NF-κB): Activated by inhibitor of kappa B kinase oxidation, triggering transcription of proinflammatory cytokines (interleukin 6, tumor necrosis factor α, interleukin 1β) [9].

Table 3: Immune Modulators Influenced by 2,2-Dimethyl-1-nitrosopyrrolidine-Induced Stress

MediatorExpression/Activity ChangeDownstream Effect
Nuclear factor erythroid 2–related factor 2ActivatedUpregulation of antioxidant genes
Nuclear factor kappa BActivatedProinflammatory cytokine secretion
Interleukin 6UpregulatedChronic inflammation; STAT3 activation
Cyclooxygenase 2UpregulatedProstaglandin E₂-mediated immunosuppression

This inflammatory milieu polarizes macrophages toward a tumor-promoting (M2) phenotype, characterized by arginase-1 and interleukin 10 overexpression. These macrophages suppress cytotoxic T cell activity and facilitate angiogenesis and tissue remodeling, establishing a microenvironment conducive to neoplasia progression [9].

Properties

CAS Number

31967-07-4

Product Name

2,2-Dimethyl-1-nitrosopyrrolidine

IUPAC Name

2,2-dimethyl-1-nitrosopyrrolidine

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-6(2)4-3-5-8(6)7-9/h3-5H2,1-2H3

InChI Key

JREXAXGIGNNPNF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1N=O)C

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